molecular formula C24H28N6O3S B3028297 Sulfatinib CAS No. 1816307-67-1

Sulfatinib

Katalognummer B3028297
CAS-Nummer: 1816307-67-1
Molekulargewicht: 480.6
InChI-Schlüssel: TTZSNFLLYPYKIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfatinib, also known as Surufatinib or HMPL-012 , is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1) . It is a pharmaceutical drug used for the treatment of cancer. In China, it is approved for late-stage, well-differentiated, extrapancreatic neuroendocrine tumors . It is also under investigation for the treatment of other types of solid tumors .


Molecular Structure Analysis

The crystal structures of Sulfatinib with FGFR1/CSF-1R have been determined . The results reveal common structural features and distinct conformational adaptability of Sulfatinib in response to FGFR1/CSF-1R binding .


Chemical Reactions Analysis

Sulfatinib acts by blocking the MAPK pathway, which is widely correlated to different types of thyroid cancers . It also targets tumor angiogenesis and immune modulation .


Physical And Chemical Properties Analysis

Sulfatinib has a molecular formula of C24H28N6O3S and a molecular weight of 480.58 .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer and Anti-Angiogenic Applications

Sulfatinib, also known as surufatinib, is primarily researched for its anti-cancer and anti-angiogenic properties. It's an orally bioavailable inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, as well as the fibroblast growth factor receptor type 1 (FGFR1). By inhibiting these receptors, sulfatinib disrupts VEGFR and FGFR1 mediated signal transduction pathways, leading to reduced angiogenesis and tumor cell proliferation in cells overexpressing VEGFRs/FGFR1 (Qeios, 2020).

Moreover, sulfatinib has shown efficacy in treating advanced extrapancreatic neuroendocrine tumors (epNETs) and well-differentiated neuroendocrine tumors (NETs). In a clinical trial, patients with advanced epNETs demonstrated a favorable safety profile and encouraging antitumor activity with sulfatinib (Lu, Yan, Koral, & Chen, 2021), (Xu et al., 2019).

Tumor Xenograft Models

Sulfatinib has also been utilized in tumor xenograft models, particularly for lung carcinoids. It showed inhibitory effects on tumor-induced angiogenesis without affecting tumor cell spread in zebrafish embryos implanted with typical and atypical carcinoid cells. This indicates sulfatinib's potential in preclinical cancer drug screening (Carra et al., 2022).

Application in Medullary Thyroid Cancer

In medullary thyroid carcinoma (MTC), sulfatinib is being evaluated for its potential role in targeting FGFR and VEGFR signaling pathways as an alternative strategy for resistant tumors. It has displayed significant antitumor activity in vitro and in vivo in preclinical studies (Saronni et al., 2022).

In Neuroendocrine Neoplasms

Sulfatinib is also emerging as a multitarget tyrosine kinase inhibitor in the treatment of neuroendocrine neoplasms (NENs), with several studies demonstrating its anti-tumor activity on neuroendocrine cells and tumors. Ongoing clinical trials are evaluating its efficacy in this area, highlighting the scientific community's growing interest in sulfatinib for NEN treatment (Grillo et al., 2018).

Wirkmechanismus

Sulfatinib suppresses osteosarcoma proliferation and invasion by inhibiting epithelial–mesenchymal transition (EMT) by blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner . In addition, it regulates the immune tumor microenvironment (TME) via inhibition of the migration of skeletal stem cells (SSCs) to the TME and the differentiation from SSCs to CAFs . Moreover, Sulfatinib can suppress osteosarcoma by modulation of the TME by inhibiting M2 polarization of macrophages .

Safety and Hazards

Sulfatinib is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it emits toxic fumes such as carbon monoxide .

Zukünftige Richtungen

Sulfatinib has shown promising results in preclinical experiments, where it was found to inhibit the proliferation, migration, and invasion of osteosarcoma by playing a dual role on tumor cells and the tumor microenvironment . It is also being investigated for its potential use in combination with immune checkpoint inhibitors against various cancers .

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfatinib

CAS RN

1308672-74-3
Record name Surufatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Surufatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SURUFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfatinib
Reactant of Route 2
Reactant of Route 2
Sulfatinib
Reactant of Route 3
Reactant of Route 3
Sulfatinib
Reactant of Route 4
Sulfatinib
Reactant of Route 5
Reactant of Route 5
Sulfatinib
Reactant of Route 6
Reactant of Route 6
Sulfatinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.